1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-1,3-benzodiazole is an organic compound with a complex structure that includes a benzodiazole ring, a butyl chain, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylphenol with butyl bromide to form 4-(4-methylphenoxy)butane. This intermediate is then reacted with 2-propyl-1H-1,3-benzodiazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3-methylphenoxy)butyl]-2-propyl-1H-benzimidazole
- 4-(4-methylphenoxy)cyanobenzene
Uniqueness
1-[4-(4-methylphenoxy)butyl]-2-propyl-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring with a butyl chain and a methylphenoxy group sets it apart from similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H26N2O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[4-(4-methylphenoxy)butyl]-2-propylbenzimidazole |
InChI |
InChI=1S/C21H26N2O/c1-3-8-21-22-19-9-4-5-10-20(19)23(21)15-6-7-16-24-18-13-11-17(2)12-14-18/h4-5,9-14H,3,6-8,15-16H2,1-2H3 |
InChI Key |
ISIZGHRNFZLMEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.